molecular formula C13H19NOS B2374905 [5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone CAS No. 260354-92-5

[5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone

Cat. No.: B2374905
CAS No.: 260354-92-5
M. Wt: 237.36
InChI Key: NMXUYRLEYFWAEC-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-thienylmethanone: is a synthetic organic compound that features a thiophene ring substituted with a tert-butyl group and a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butyl)-2-thienylmethanone typically involves the following steps:

Industrial Production Methods: Industrial production of 5-(Tert-butyl)-2-thienylmethanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-thienylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and pyrrolidinyl methanone moiety contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects .

Properties

IUPAC Name

(5-tert-butylthiophen-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-13(2,3)11-7-6-10(16-11)12(15)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXUYRLEYFWAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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